Cas no 2019542-73-3 (4-[1-(Hydroxymethyl)-2-azabicyclo[2.1.1]hexan-2-yl]thiophene-2-carbaldehyde)
![4-[1-(Hydroxymethyl)-2-azabicyclo[2.1.1]hexan-2-yl]thiophene-2-carbaldehyde structure](https://ja.kuujia.com/scimg/cas/2019542-73-3x500.png)
4-[1-(Hydroxymethyl)-2-azabicyclo[2.1.1]hexan-2-yl]thiophene-2-carbaldehyde 化学的及び物理的性質
名前と識別子
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- 4-[1-(hydroxymethyl)-2-azabicyclo[2.1.1]hexan-2-yl]thiophene-2-carbaldehyde
- EN300-726092
- 2019542-73-3
- 4-[1-(Hydroxymethyl)-2-azabicyclo[2.1.1]hexan-2-yl]thiophene-2-carbaldehyde
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- インチ: 1S/C11H13NO2S/c13-5-10-1-9(6-15-10)12-4-8-2-11(12,3-8)7-14/h1,5-6,8,14H,2-4,7H2
- InChIKey: HJQCILCPZSBLNH-UHFFFAOYSA-N
- SMILES: S1C(C=O)=CC(=C1)N1CC2CC1(CO)C2
計算された属性
- 精确分子量: 223.06669983g/mol
- 同位素质量: 223.06669983g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 4
- 重原子数量: 15
- 回転可能化学結合数: 3
- 複雑さ: 278
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 1.2
- トポロジー分子極性表面積: 68.8Ų
4-[1-(Hydroxymethyl)-2-azabicyclo[2.1.1]hexan-2-yl]thiophene-2-carbaldehyde Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-726092-1.0g |
4-[1-(hydroxymethyl)-2-azabicyclo[2.1.1]hexan-2-yl]thiophene-2-carbaldehyde |
2019542-73-3 | 1g |
$0.0 | 2023-06-07 |
4-[1-(Hydroxymethyl)-2-azabicyclo[2.1.1]hexan-2-yl]thiophene-2-carbaldehyde 関連文献
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Martin Eck,Sabrina Würtemberger-Pietsch,Antonius Eichhorn,Johannes H. J. Berthel,Rüdiger Bertermann,Ursula S. D. Paul,Heidi Schneider,Alexandra Friedrich,Christian Kleeberg,Udo Radius,Todd B. Marder Dalton Trans., 2017,46, 3661-3680
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Yichao Gu,Xueliang Sun,Bin Wan,Zhuoer Lu,Yanghui Zhang Chem. Commun., 2020,56, 10942-10945
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3. Back matter
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Fulin Zhou,Fujian Zhou,Rongchuan Su,Yudong Yang,Jingsong You Chem. Sci., 2020,11, 7424-7428
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Lin Jin,Shofarul Wustoni Lab Chip, 2018,18, 574-584
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Dmitry V. Uborsky,Dmitry Y. Mladentsev,Bogdan A. Guzeev,Ilya S. Borisov,Antonio Vittoria,Christian Ehm,Roberta Cipullo,Coen Hendriksen,Nic Friederichs,Vincenzo Busico,Alexander Z. Voskoboynikov Dalton Trans., 2020,49, 3015-3025
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Ture R. Munter,Thomas Bligaard,Claus H. Christensen,Jens K. Nørskov Phys. Chem. Chem. Phys., 2008,10, 5202-5206
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Bao-rang Li,De-long Zhang,Nai-qiang Zhang,Jing-tao Li CrystEngComm, 2015,17, 3426-3432
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Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923
4-[1-(Hydroxymethyl)-2-azabicyclo[2.1.1]hexan-2-yl]thiophene-2-carbaldehydeに関する追加情報
Chemical Profile of 4-[1-(Hydroxymethyl)-2-azabicyclo[2.1.1]hexan-2-yl]thiophene-2-carbaldehyde (CAS No. 2019542-73-3)
4-[1-(Hydroxymethyl)-2-azabicyclo[2.1.1]hexan-2-yl]thiophene-2-carbaldehyde, identified by its CAS number 2019542-73-3, is a structurally complex organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to a class of molecules featuring a thiophene core appended with a unique bicyclic amine substituent, making it a promising candidate for further exploration in drug discovery and development.
The molecular framework of 4-[1-(Hydroxymethyl)-2-azabicyclo[2.1.1]hexan-2-yl]thiophene-2-carbaldehyde is characterized by the presence of a five-membered thiophene ring, which is a well-known scaffold in medicinal chemistry due to its ability to interact with biological targets such as enzymes and receptors. The compound also incorporates a bicyclic amine moiety, specifically 1-(Hydroxymethyl)-2-azabicyclo[2.1.1]hexan-2-yl, which introduces both steric and electronic complexity to the molecule. This structural feature is particularly intriguing because it may confer unique pharmacokinetic properties and binding affinities.
In recent years, there has been growing interest in the development of novel heterocyclic compounds for therapeutic applications. Thiophene derivatives, in particular, have been extensively studied for their potential as bioactive molecules. The combination of a thiophene ring with a bicyclic amine structure in 4-[1-(Hydroxymethyl)-2-azabicyclo[2.1.1]hexan-2-yl]thiophene-2-carbaldehyde suggests that it may exhibit interesting biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties.
One of the most compelling aspects of this compound is its potential to serve as a building block for more complex drug candidates. The presence of an aldehyde group at the 2-position of the thiophene ring provides a reactive site for further functionalization, allowing chemists to modify the molecule in various ways to optimize its pharmacological profile. This flexibility makes 4-[1-(Hydroxymethyl)-2-azabicyclo[2.1.1]hexan-2-yl]thiophene-2-carbaldehyde a valuable asset in the drug discovery pipeline.
Recent studies have begun to explore the biological activity of thiophene derivatives with similar structural motifs. For instance, researchers have reported that certain thiophene-based compounds exhibit inhibitory effects on specific enzymes involved in cancer cell proliferation and metabolism. Given the structural similarity between 4-[1-(Hydroxymethyl)-2-azabicyclo[2.1.1]hexan-2-yl]thiophene-2-carbaldehyde and these previously studied molecules, it is reasonable to hypothesize that it may share similar biological effects.
The bicyclic amine moiety in this compound is particularly noteworthy because it can influence both the solubility and metabolic stability of the molecule. Bicyclic amines are known to be relatively stable under physiological conditions, which could make this compound more suitable for oral administration compared to linear or branched amine derivatives. Additionally, the hydroxymethyl group attached to the bicyclic amine may provide additional sites for hydrogen bonding interactions with biological targets, further enhancing binding affinity.
From a synthetic chemistry perspective, 4-[1-(Hydroxymethyl)-2-azabicyclo[2.1.1]hexan-2-yl]thiophene-2-carbaldehyde represents an excellent example of how complex molecular architectures can be constructed through multi-step organic synthesis. The synthesis of this compound likely involves key steps such as cyclization reactions to form the thiophene ring and the bicyclic amine moiety, followed by functional group transformations to introduce the aldehyde group at the 2-position of the thiophene ring.
The aldehyde functionality is particularly important because it serves as a versatile handle for further chemical modifications. For example, reductive amination can be used to introduce an amine group at this position, while condensation reactions can lead to Schiff base derivatives or other heterocyclic systems. These modifications could be exploited to develop novel analogs with improved pharmacological properties.
In conclusion, 4-[1-(Hydroxymethyl)-2-azabicyclo[2.1.1]hexan-2-yl]thiophene-2-carbaldehyde (CAS No. 2019542-73-3) is a structurally fascinating compound with significant potential in pharmaceutical research and drug development. Its unique combination of a thiophene core and a bicyclic amine substituent makes it an attractive candidate for further exploration in medicinal chemistry. As research continues in this area, it is likely that more insights into its biological activity and synthetic utility will emerge, paving the way for new therapeutic interventions.
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